1-(3,4-Dimethoxyphenyl)decan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)decan-1-one is an organic compound with the molecular formula C18H28O3 It is characterized by a decanone backbone substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)decan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reaction:
3,4-Dimethoxybenzene+Decanoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)decan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3,4-dimethoxyphenyl)decan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The presence of the methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)decan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethanone: This compound has a shorter carbon chain and different physical and chemical properties.
1-(3,4-Dimethoxyphenyl)propan-1-one: Similar in structure but with a three-carbon chain, leading to different reactivity and applications.
1-(3,4-Dimethoxyphenyl)butan-1-one: Another homolog with a four-carbon chain, used in different synthetic and industrial contexts.
The uniqueness of this compound lies in its longer carbon chain, which imparts distinct physical properties and reactivity, making it suitable for specific applications that shorter-chain analogs may not fulfill.
Properties
Molecular Formula |
C18H28O3 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)decan-1-one |
InChI |
InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-16(19)15-12-13-17(20-2)18(14-15)21-3/h12-14H,4-11H2,1-3H3 |
InChI Key |
RRCYPWJEDCIRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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